![molecular formula C21H21BrClN3O2S B2879872 6-(6-溴-4-氧代-2-硫代次亚甲基-1H-喹唑啉-3-基)-N-[(3-氯苯基)甲基]己酰胺 CAS No. 422288-28-6](/img/no-structure.png)
6-(6-溴-4-氧代-2-硫代次亚甲基-1H-喹唑啉-3-基)-N-[(3-氯苯基)甲基]己酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of quinazolinone, which is a class of organic compounds with a wide range of biological activities. Quinazolinones and their derivatives have been found to exhibit antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Molecular Structure Analysis
The compound contains a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a 2-pyrimidinone ring. It also has a bromo substituent on the 6-position, a sulfanylidene group on the 2-position, and a chlorophenylmethyl group attached via an amide linkage on the 3-position .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromo and chloro substituents may increase the compound’s density and boiling point compared to a simple quinazolinone .科学研究应用
合成与抗菌研究
喹唑啉酮衍生物已通过各种化学反应合成,显示出显着的抗菌和抗真菌活性。例如,带有喹唑啉-4(3H)酮的磺酰胺对革兰氏阳性菌和革兰氏阴性菌均表现出显着的抗菌功效,以及对白色念珠菌、黑曲霉和棒曲霉等物种的抗真菌活性 (Patel 等人,2010)。类似地,其他研究开发了喹唑啉-4(3H)酮的新型噻唑烷基磺酰胺,进一步强调了它们的抗菌效力 (Patel 和 Patel,2010)。
合成方法
研究致力于改进喹唑啉酮衍生物的合成方法。例如,微波合成已被用于创建新的吡唑基-氧丙基-喹唑啉-4(3H)-酮衍生物,展示了一种快速有效的方法来获得具有显着生物活性的化合物 (Raval 等人,2012)。
潜在的抗肿瘤特性
喹唑啉酮衍生物的抗肿瘤潜力也已得到探索,一些化合物显示出作为癌症抑制剂的希望。例如,对特定磺酰胺化合物合成、晶体结构和理论研究的研究通过分子对接研究评估了其作为新癌症抑制剂的潜力 (Kamaraj 等人,2021)。
抗病毒活性
已经合成并评估了新型喹唑啉-4(3H)-酮衍生物对多种病毒的抗病毒活性,包括呼吸道病毒和生物防御病毒。这项研究展示了喹唑啉酮衍生物在潜在地解决各种病毒感染方面的多功能性 (Selvam 等人,2007)。
抗炎和镇痛活性
此外,喹唑啉酮衍生物因其抗炎和镇痛特性而受到研究,提供了对其在抗菌和抗肿瘤活性之外的潜在治疗应用的见解。已经设计和合成了化合物,目的是识别有效的非溃疡性抗炎剂 (Manivannan 和 Chaturvedi,2011)。
作用机制
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide' involves the synthesis of the intermediate 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is then reacted with N-[(3-chlorophenyl)methyl]hexanamide to obtain the final product.", "Starting Materials": [ "2-aminobenzoic acid", "thionyl chloride", "6-bromo-3-nitroquinazoline", "3-chlorobenzylamine", "hexanoyl chloride", "triethylamine", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "methanol", "acetic acid", "sodium acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-4-nitro-2-sulfanylidene-1H-quinazoline", "a. Dissolve 2-aminobenzoic acid in thionyl chloride and heat the mixture to 80°C for 2 hours.", "b. Cool the mixture to room temperature and add 6-bromo-3-nitroquinazoline. Heat the mixture to 120°C for 4 hours.", "c. Cool the mixture to room temperature and pour it into ice-cold water. Collect the precipitate by filtration and wash it with water and diethyl ether.", "d. Dissolve the precipitate in methanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.", "e. Cool the mixture to room temperature and acidify it with hydrochloric acid. Collect the precipitate by filtration and wash it with water and diethyl ether. Dry the product in vacuum to obtain 6-bromo-4-nitro-2-sulfanylidene-1H-quinazoline.", "Step 2: Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "a. Dissolve 6-bromo-4-nitro-2-sulfanylidene-1H-quinazoline in acetic acid and add sodium acetate. Heat the mixture to reflux for 2 hours.", "b. Cool the mixture to room temperature and collect the precipitate by filtration. Wash the product with water and diethyl ether. Dry the product in vacuum to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline.", "Step 3: Synthesis of '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide'", "a. Dissolve 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline in dry DMF and add triethylamine. Stir the mixture for 10 minutes.", "b. Add hexanoyl chloride and stir the mixture for 2 hours.", "c. Add 3-chlorobenzylamine and stir the mixture for 4 hours.", "d. Pour the mixture into ice-cold water and collect the precipitate by filtration. Wash the product with water and diethyl ether. Dry the product in vacuum to obtain '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide'." ] } | |
CAS 编号 |
422288-28-6 |
产品名称 |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide |
分子式 |
C21H21BrClN3O2S |
分子量 |
494.83 |
IUPAC 名称 |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide |
InChI |
InChI=1S/C21H21BrClN3O2S/c22-15-8-9-18-17(12-15)20(28)26(21(29)25-18)10-3-1-2-7-19(27)24-13-14-5-4-6-16(23)11-14/h4-6,8-9,11-12H,1-3,7,10,13H2,(H,24,27)(H,25,29) |
InChI 键 |
VDHWECXYFBGFEO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B2879789.png)
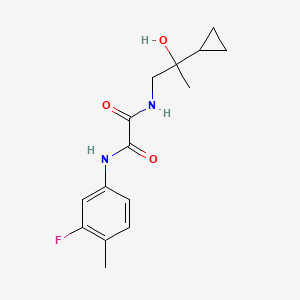
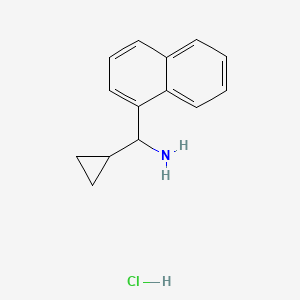

![2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2879795.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2879797.png)
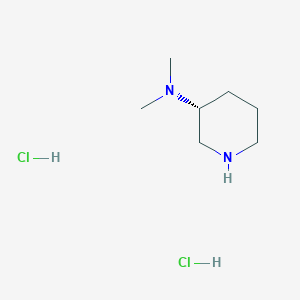
![ethyl 2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate](/img/structure/B2879799.png)
![Ethyl 4-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2879804.png)
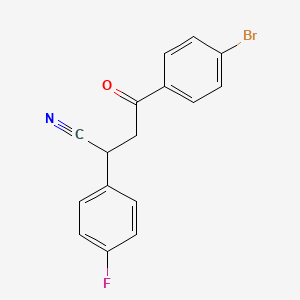
![N-[(3-methoxyphenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2879808.png)
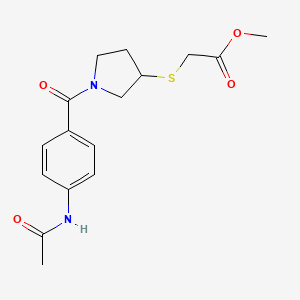
![N-(1-(adamantan-2-yl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2879812.png)